molecular formula C12H15ClFNO B2920169 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197057-08-0

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No.: B2920169
CAS No.: 2197057-08-0
M. Wt: 243.71
InChI Key: DSZUMVUDBOOFEA-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the formula C12H14FNO・HCl . It is used for research and development . The CAS number of this compound is 2197057-08-0 .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is 243.71 . The structure of this compound is similar to the pyrimidine molecules of DNA and RNA .

Scientific Research Applications

Physicochemical Properties and Synthesis

  • Synthesis and Physicochemical Study : A novel dispiro compound related to 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride was synthesized, and its crystal structure and chemical reactivity were reported. This study provided insights into the compound's molecular electrostatic potential, non-covalent interactions, and non-linear optical properties (Satheeshkumar et al., 2020).

Pharmaceutical Applications

  • Analgesic and Opioid Receptor Agonist : A study on a potent analgesic and opioid receptor agonist, Cebranopadol, revealed favorable in vitro and in vivo pharmacological properties. This research contributes to understanding the pharmacological potential of structurally related compounds (Schunk et al., 2014).

Anticancer Research

  • c-Met/ALK Inhibitors for Anticancer Therapy : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, structurally similar to this compound, were synthesized and tested for anticancer activity. One compound, in particular, showed significant tumor growth inhibition in gastric carcinoma models (Li et al., 2013).

Process Development

  • Process Development for Antidepressant Drug Candidate : The development of a large-scale, chromatography-free preparation process for an antidepressant drug candidate related to this compound was described. This study focused on optimizing various synthesis steps (Anderson et al., 1997).

Molecular Studies and Fluorophore Development

  • Synthesis of Fluorescent Probes : The synthesis of far-red fluorophores and their modification into esterase probes for living cells was explored. This research contributes to the understanding of the fluorescence properties of spiro compounds, which could be relevant for compounds like this compound (Levine & Beatty, 2016).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . The compound should be handled with proper protective equipment .

Properties

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZUMVUDBOOFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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